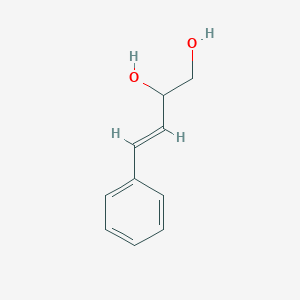

(E)-4-phenylbut-3-ene-1,2-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(E)-4-phenylbut-3-ene-1,2-diol |

InChI |

InChI=1S/C10H12O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7,10-12H,8H2/b7-6+ |

InChI Key |

NIKBSMYNKTUHIF-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(CO)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(CO)O |

Origin of Product |

United States |

The Significance of Allylic Diols in Synthetic Chemistry

Allylic diols are a class of organic compounds that contain two hydroxyl groups on adjacent carbon atoms, with one of these carbons being part of an allyl group. This structural motif imparts a unique reactivity profile, making them highly valuable intermediates in the synthesis of a wide array of organic molecules. The presence of multiple functional groups—the alkene and the two hydroxyls—allows for a diverse range of selective transformations.

The utility of allylic diols is particularly evident in their role as precursors to complex natural products and biologically active compounds. For instance, the 1,3-diol subunit, which can be derived from allylic diols, is a fundamental component of many bioactive molecules, including the cholesterol-lowering statin drugs. organic-chemistry.org Furthermore, the hydroxyl groups can be oxidized to form the corresponding ketones or aldehydes, while the double bond can undergo reduction through catalytic hydrogenation. evitachem.com These diols can also be transformed into other functional groups, such as in the gold-catalyzed dehydrative cyclization to form tetrahydropyrans, showcasing their utility in heterocyclic chemistry. encyclopedia.pub The ability to perform these transformations stereoselectively further enhances the importance of chiral allylic diols in asymmetric synthesis.

Retrosynthetic Considerations for E 4 Phenylbut 3 Ene 1,2 Diol

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For (E)-4-phenylbut-3-ene-1,2-diol, several logical disconnections can be considered, leading to practical synthetic strategies.

A primary retrosynthetic disconnection involves the two hydroxyl groups, suggesting a dihydroxylation reaction of a corresponding alkene. This leads to the precursor (E)-1-phenylbut-1-ene . The Sharpless asymmetric dihydroxylation is a premier method for this transformation, allowing for the enantioselective synthesis of the diol from the prochiral alkene. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to deliver the hydroxyl groups to one face of the double bond with high enantioselectivity. wikipedia.org The choice of the chiral ligand, either (DHQ)₂-PHAL or (DHQD)₂-PHAL, dictates the resulting stereochemistry of the diol. wikipedia.org

Retrosynthetic Pathway 1: Asymmetric Dihydroxylation

Another retrosynthetic approach involves the formation of the carbon-carbon bond between C2 and C3. This disconnection leads to cinnamaldehyde (B126680) and a one-carbon nucleophile. For instance, the reaction of cinnamaldehyde with a methyl Grignard reagent would yield the corresponding allylic alcohol, (E)-4-phenylbut-3-en-2-ol. Subsequent oxidation and reduction steps could then furnish the desired diol.

Retrosynthetic Pathway 2: Nucleophilic Addition to an Aldehyde

A third strategy considers the diol as arising from the reduction of an α-hydroxy ketone. The precursor, (E)-1-hydroxy-4-phenylbut-3-en-2-one , could be synthesized and then reduced diastereoselectively to afford the target diol. The stereochemical outcome of such a reduction can often be controlled by the choice of reducing agent and reaction conditions. researchgate.net

Retrosynthetic Pathway 3: Reduction of an α-Hydroxy Ketone

These retrosynthetic strategies highlight the versatility of synthetic approaches available to access this compound, with the choice of route often depending on the desired stereochemistry and the availability of starting materials.

Historical Context of E 4 Phenylbut 3 Ene 1,2 Diol Research

Chemo-selective Preparation Routes

Chemo-selectivity in the synthesis of this compound is crucial to avoid unwanted side reactions and ensure the desired product is obtained with high purity. Several methods have been explored to achieve this, primarily involving the reduction of specific functional groups while preserving others.

Reduction of α-Keto Propargylic Esters

A one-pot synthesis method has been described for the creation of α-hydroxy propargylic esters through a process of chemoselective reduction and subsequent transesterification. researchgate.net This reaction is facilitated by the use of sodium borohydride (NaBH₄) in conjunction with cerium(III) chloride heptahydrate (CeCl₃·7H₂O). researchgate.net This combination allows for the selective reduction of the keto group in α-keto propargylic esters to a hydroxyl group, while leaving the alkyne and ester functionalities intact. The resulting α-hydroxy propargylic esters can then be further transformed into other valuable compounds.

For instance, the treatment of ethyl-2-oxo-4-phenylbut-3-ynoate with NaBH₄ and CeCl₃·7H₂O in ethanol (B145695) leads to the formation of ethyl-2-hydroxy-4-phenylbut-3-ynoate. researchgate.netmolaid.com This intermediate can then be used in subsequent synthetic steps.

Utilization of Luche Reduction Strategies

The Luche reduction is a well-established method for the selective 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols. organic-chemistry.org This reaction employs sodium borohydride in the presence of a lanthanide chloride, most commonly cerium(III) chloride (CeCl₃). organic-chemistry.org The role of the Lewis acidic CeCl₃ is to enhance the electrophilicity of the carbonyl group and to coordinate with the solvent (typically methanol), which in turn delivers the hydride to the carbonyl carbon. organic-chemistry.org

In the context of synthesizing this compound, a precursor such as ethyl-2-oxo-4-phenylbut-3-enoate can be selectively reduced at the ketone position. researchgate.net The treatment of this α,β-unsaturated keto ester with NaBH₄ and CeCl₃·7H₂O in ethanol at room temperature yields the desired diol. researchgate.net Specifically, the selective 1,2-reduction of a related compound, 9b, was achieved using the Luche reduction conditions (NaBH₄/CeCl₃·7H₂O), resulting in the allylic alcohol 9c in 62% yield. researchgate.net

| Precursor | Reagents | Product | Yield | Reference |

| Ethyl-2-oxo-4-phenylbut-3-enoate | NaBH₄, CeCl₃·7H₂O, Ethanol | This compound | Not specified | researchgate.net |

| Compound 9b | NaBH₄, CeCl₃·7H₂O | Allylic alcohol 9c | 62% | researchgate.net |

Olefin Functionalization Approaches

The direct functionalization of olefins presents another avenue for the synthesis of diols. One such method involves olefin dihydroxylation using nitroarenes as photoresponsive oxidants. researchgate.net In this approach, a [3+2]-photocycloaddition occurs between a photoexcited nitroarene and an olefin to form a stable 1,3,2-dioxazolidine intermediate. researchgate.net This intermediate can then be reduced in situ to the corresponding diol. researchgate.net While not explicitly detailed for this compound, this method offers a general strategy for diol synthesis from a wide range of available alkene starting materials. researchgate.net

Another relevant strategy is the catalytic, enantioselective, intramolecular sulfenofunctionalization of alkenes. acs.org This process involves the reaction of an alkene with a sulfur-based reagent in the presence of a chiral catalyst to form a thiiranium ion, which is then captured by an internal nucleophile. acs.org While this method primarily focuses on the synthesis of sulfur-containing heterocycles, the underlying principle of activating an olefin for subsequent nucleophilic attack is pertinent to diol synthesis.

Stereoselective and Enantioselective Approaches

Achieving control over the stereochemistry of this compound is of paramount importance, particularly for its application in the synthesis of chiral molecules. This section explores methods that yield specific stereoisomers of the target compound.

Asymmetric Reduction Techniques

The enantioselective reduction of prochiral ketones is a powerful strategy for producing chiral alcohols. wikipedia.org This can be achieved using stoichiometric chiral reducing agents or, more efficiently, through catalytic methods. wikipedia.org

Catalytic asymmetric reduction often employs transition metal catalysts with chiral ligands or chiral oxazaborolidines. wikipedia.orgru.nl For instance, the Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source to reduce ketones to alcohols with high enantioselectivity. ru.nl The reduction of a vinyl ketone can be achieved enantioselectively using a CBS reduction. nih.gov

Another approach involves transfer hydrogenation, where a hydrogen atom is transferred from a donor molecule, such as isopropanol (B130326) or formic acid, to the ketone. wikipedia.org This is often catalyzed by ruthenium complexes bearing chiral ligands. sigmaaldrich.com The choice of ligand is critical for achieving high enantiomeric excess (ee). For example, pseudo-dipeptide based ligands have been shown to be effective for the asymmetric reduction of various acetophenone (B1666503) derivatives. sigmaaldrich.com

| Reduction Method | Catalyst/Reagent | Substrate Type | Outcome | Reference |

| CBS Reduction | Chiral Oxazaborolidine, Borane | Vinyl Ketone | Enantioselective reduction | nih.gov |

| Transfer Hydrogenation | [{RuCl₂(p-cymene)}₂], Pseudo-dipeptide ligand, NaOH | Acetophenone derivatives | Excellent yields and ee's | sigmaaldrich.com |

| Asymmetric Borane Reduction | Chiral 1,3,2-oxazaborolidines derived from aziridine-2-tertiary alcohols | Acetophenone | High optical yields | ru.nl |

Deracemization Processes for Enantiopure this compound

Deracemization is a process that converts a racemic mixture into a single enantiomer, ideally with a theoretical yield of 100%. researchgate.net This is a highly attractive strategy in asymmetric synthesis. researchgate.net

A notable achievement in this area is the synthesis of enantiomerically pure this compound with an enantiomeric excess greater than 99% and an isolated yield of 86% through a whole-cell mediated deracemization process. researchgate.netresearchgate.net This was accomplished using the biocatalyst Candida parapsilosis ATCC 7330. researchgate.netresearchgate.net The enzyme system within the microorganism preferentially oxidizes one enantiomer of the diol, which is then reduced back to the racemate, while the other enantiomer accumulates. researchgate.net Mechanistic studies have suggested that the (E)-isomers are favorably positioned within the active site of the enzyme for hydride transfer from NADPH. researchgate.net

This biocatalytic approach has proven to be highly effective, demonstrating a preference for (E)-isomers over (Z)-isomers as substrates. researchgate.net

| Deracemization Method | Biocatalyst | Substrate | Enantiomeric Excess (ee) | Isolated Yield | Reference |

| Whole-cell mediated deracemization | Candida parapsilosis ATCC 7330 | Racemic this compound | >99% | 86% | researchgate.netresearchgate.net |

Chiral Catalyst Development for (E)-Stereocontrol

The development of chiral catalysts is pivotal for controlling the (E)-stereochemistry during the synthesis of 4-phenylbut-3-ene-1,2-diol and related structures. While specific catalysts solely for this compound are not extensively detailed in the provided results, the broader context of asymmetric synthesis highlights the importance of catalyst design. For instance, in asymmetric hydrogenation, ruthenium complexes like the Xyl-Skewphos/DPEN-Ru catalyst have demonstrated high enantioselectivity (up to 99% ee) for the synthesis of chiral amines from imines, showcasing the power of tailored chiral ligands. acs.org Similarly, iridium catalysts paired with chiral ligands such as (S)-P-Phos have been effectively used in the large-scale synthesis of chiral intermediates. acs.org These examples underscore the principle that the careful design of chiral metal-ligand complexes is a cornerstone for achieving high stereoselectivity in the synthesis of complex molecules like this compound. The choice of metal center and the steric and electronic properties of the chiral ligand are critical factors that govern the stereochemical outcome of the reaction.

Kinetic Resolution Strategies for Diol Enantiomers

Kinetic resolution is a widely employed strategy to separate enantiomers of racemic alcohols, including diols, by exploiting their different reaction rates with a chiral catalyst or enzyme. wikipedia.org This technique results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

Lipases are common biocatalysts for the kinetic resolution of alcohols via transesterification. researchgate.net For example, Novozym 435 (Candida antarctica lipase (B570770) B) has been used to resolve various allylic alcohols, achieving high enantiomeric excesses (ee) for both the resulting esters and the remaining unreacted alcohols. researchgate.net In the case of (E)-4-phenylbut-3-en-2-ol, a structurally similar compound, excellent results were obtained with enantiomeric excesses for both the substrate and product reaching 95–99%. researchgate.net Another lipase, Amano PS from Burkholderia cepacia, proved effective in the resolution of 1-phenylbut-3-en-2-ol, yielding the (R)-alcohol with 90-95% ee and the (S)-ester with 98-100% ee. researchgate.net These studies demonstrate that the (R)-enantiomers are typically esterified at a faster rate. researchgate.net

Another approach involves oxidative kinetic resolution. Whole cells of Candida parapsilosis ATCC 7330 have been used to selectively oxidize the 'S' enantiomer of secondary alcohols to the corresponding ketone, leaving the 'R' alcohol with high enantiomeric purity (ee values from 46% to >99%). researchgate.net

The following table summarizes the kinetic resolution of allylic alcohols using various lipases:

| Substrate | Biocatalyst | Enantiomeric Excess (ee) of Alcohol | Enantiomeric Excess (ee) of Ester |

| (E)-4-phenylbut-3-en-2-ol | LU-CNBr | 95-99% | 95-99% |

| 1-phenylbut-3-en-2-ol | Amano PS (Burkholderia cepacia) | 90-95% (R)-alcohol | 98-100% (S)-ester |

| (±)-hept-1-en-3-ol | Novozym 435 (Candida antarctica) | 91-100% | 97-100% |

| (±)-5-methylhex-1-en-3-ol | Novozym 435 (Candida antarctica) | 91-100% | 97-100% |

Diastereoselective Synthesis Pathways

Diastereoselective synthesis aims to control the formation of a specific diastereomer of a product. For vicinal diols like this compound, controlling the relative stereochemistry of the two hydroxyl groups is crucial.

One strategy involves the isomerization of but-2-ene-1,4-diol in the presence of mercury(II) sulfate (B86663) and sulfuric acid to yield but-3-ene-1,2-diol. thieme-connect.de While this method focuses on the constitutional isomer, it highlights the manipulation of double bond position as a synthetic tool.

More sophisticated methods involve the stereocontrolled addition to aldehydes. For example, the synthesis of anti-octane-2,4-diol was achieved with high diastereoselectivity. thieme-connect.de Another approach involves the addition of vinylmagnesium bromide to an intermediate aldehyde, where the stereochemistry is directed by a Cram chelate model. thieme-connect.de Similarly, the addition of allylmagnesium bromide to an aldehyde intermediate has been used to produce syn-β-amino alcohols with good diastereoselectivity (86% de). thieme-connect.de

Biocatalytic Synthesis of this compound

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems are increasingly utilized for the production of chiral compounds.

Whole-Cell Mediated Biotransformations

Whole-cell biotransformations leverage the enzymatic machinery of microorganisms to perform desired chemical reactions. Candida parapsilosis ATCC 7330 is a versatile biocatalyst used for various oxidation and reduction reactions. researchgate.netresearchgate.net It has been successfully employed in the synthesis of enantiomerically pure this compound, achieving an enantiomeric excess of over 99% and an isolated yield of 86% through whole-cell mediated deracemization. researchgate.netresearchgate.net This biocatalyst has also been used for the regio- and enantioselective oxidation of various 1,2-diols, where the secondary alcohol is preferentially oxidized. rsc.orglookchem.com

Another example is the use of Weissella cibaria N9 for the regioselective asymmetric bioreduction of trans-4-phenylbut-3-en-2-one to (S,E)-4-phenylbut-3-en-2-ol with excellent conversion and yield. nih.govresearchgate.net This demonstrates the potential of whole-cell systems to control both regioselectivity and stereoselectivity.

The table below presents findings from whole-cell mediated biotransformations:

| Biocatalyst | Substrate | Product | Key Finding |

| Candida parapsilosis ATCC 7330 | Racemic this compound | Enantiomerically pure this compound | >99% ee, 86% isolated yield via deracemization. researchgate.netresearchgate.net |

| Candida parapsilosis ATCC 7330 | Various 1,2-diols | Keto alcohols and optically pure (S)-diols | Regio- and enantioselective oxidation of the secondary alcohol. rsc.org |

| Weissella cibaria N9 | (E)-4-phenylbut-3-en-2-one | (S,E)-4-phenylbut-3-en-2-ol | Excellent conversion and yield in a regioselective reduction. nih.govresearchgate.net |

Enzymatic Deracemization Studies

Enzymatic deracemization is a powerful technique that converts a racemate into a single, enantiomerically pure product, potentially achieving a theoretical yield of 100%. This is often achieved through a coupled process of a non-selective oxidation followed by a stereoselective reduction, or vice versa.

One chemoenzymatic deracemization strategy for allylic alcohols combines a non-selective oxidation using a laccase from Trametes versicolor and the oxy-radical TEMPO, with a subsequent stereoselective bioreduction. uniovi.es The oxidation step converts the racemic alcohol to the corresponding α,β-unsaturated ketone. uniovi.es This ketone is then reduced by an alcohol dehydrogenase (ADH) to yield an enantioenriched alcohol. uniovi.es For the reduction of (E)-4-phenylbut-3-en-2-one, various ADHs overexpressed in Escherichia coli have been screened. uniovi.es For instance, ADH-A from Rhodococcus ruber and ADH-T from a Thermoanaerobacter species showed complete stereoselectivity. uniovi.es LBADH from Lactobacillus brevis produced the (R)-enantiomer in enantiomerically pure form. uniovi.es

Candida parapsilosis ATCC 7330 has also been shown to mediate the deracemization of racemic (3E)-alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates, resulting in a single enantiomer with high enantiomeric excess (up to >99% ee) and isolated yields (up to 79%). researchgate.net

Stereochemical Preferences of Biocatalysts (e.g., Candida parapsilosis ATCC 7330)

The stereochemical preference of a biocatalyst is a critical factor determining the outcome of a biotransformation. Candida parapsilosis ATCC 7330 exhibits a clear preference for the (E)-isomers of aryl secondary alcohols over their (Z)-counterparts. researchgate.net This preference is evident in both deracemization and asymmetric reduction reactions. researchgate.net For example, the biocatalytic reduction of (E)-4-phenylbut-3-en-2-one to (R, E)-4-phenylbut-3-en-2-ol proceeds with 98% ee and 96% conversion, while the (Z)-isomer of the ketone remains unreacted. researchgate.net

This geometric preference is attributed to the enzymes within the cell, as confirmed by studies using the cell-free extract. researchgate.net In silico docking studies suggest that (E)-isomers are more favorably positioned within the active site for hydride transfer from the NADPH cofactor to occur, with the optimal distance for this transfer being around 4 Å. researchgate.net The regio- and enantioselective oxidation of various 1,2-diols by C. parapsilosis ATCC 7330 further highlights its selectivity, typically oxidizing the benzylic hydroxy group and yielding optically pure (S)-diols. rsc.org The presence of a double bond in this compound significantly reduces the reaction time for this oxidation compared to saturated or alkyne-containing analogues. rsc.org

Regioselective Oxidation Studies on Diols

The regioselective oxidation of vicinal diols offers a pathway to valuable chiral building blocks, such as α-hydroxy ketones. In the context of this compound, such oxidations distinguish between the primary (C1) and secondary (C2) hydroxyl groups.

Research has shown that microbial catalysts can achieve high regioselectivity in these transformations. For instance, whole cells of the yeast Candida parapsilosis ATCC 7330 have been utilized for the regio- and enantioselective oxidation of diols. researchgate.net When applied to a racemic mixture of a secondary alcohol, this biocatalyst selectively oxidizes the (R)-enantiomer, leaving the (S)-enantiomer untouched. researchgate.net In studies on similar diol structures, selectivity between primary and secondary alcohols has been observed, with the secondary alcohol being preferentially oxidized. researchgate.netlookchem.com This methodology has been successfully applied to produce enantiomerically pure this compound with an enantiomeric excess (ee) greater than 99% and an isolated yield of 86% through a whole-cell mediated deracemization process. researchgate.net

Chemical methods for regioselective oxidation have also been explored. The vicinal diol can undergo regioselective oxidation using reagents like periodic acid (HIO₄). vulcanchem.com Another approach involves homogenous metal complex catalysis, which can offer high selectivity without the need for expensive or hazardous oxidants. londonmet.ac.uk For example, ruthenium complexes have been investigated for the oxidation of diols in the presence of a hydrogen acceptor like (E)-4-phenylbut-3-en-2-one. londonmet.ac.uk

Table 1: Regioselective Oxidation of this compound and Related Diols

| Catalyst/Reagent | Substrate | Selectivity | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Candida parapsilosis ATCC 7330 | rac-E-4-phenylbut-3-ene-1,2-diol | Enantioselective oxidation of (R)-diol | (S)-E-4-phenylbut-3-ene-1,2-diol | 86% | >99% | researchgate.net |

| Periodic Acid (HIO₄) | Vicinal Diol | Regioselective | α-Hydroxy Ketone | - | - | vulcanchem.com |

Synthetic Pathways from Related Precursors

Conversion from 1-Phenyl-1,3-butadiene (B73350) Derivatives

A primary route to vicinal diols from alkenes is through dihydroxylation. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.orgmdpi.com This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically derived from dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). wikipedia.org The reagents are often used as pre-packaged mixtures known as AD-mix-α (containing (DHQ)₂-PHAL) and AD-mix-β (containing (DHQD)₂-PHAL). organic-chemistry.orgwikipedia.org

The application of this reaction to conjugated dienes like 1-phenyl-1,3-butadiene requires control over regioselectivity, as there are two double bonds that can be oxidized. Generally, the Sharpless dihydroxylation favors the oxidation of the more electron-rich double bond. wikipedia.org However, the regioselectivity can be influenced by the substitution pattern of the diene. For instance, the dihydroxylation of (E,E)-1,4-diphenyl-1,3-butadiene with AD-mix-β results in the mono-dihydroxylation at one of the double bonds with high anti-diastereoselectivity (16:1). york.ac.uk This suggests that by selecting the appropriate butadiene derivative and reaction conditions, selective dihydroxylation can be achieved to furnish the desired this compound. The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, which undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate that is subsequently hydrolyzed to release the diol. organic-chemistry.orgwikipedia.org

Table 2: Asymmetric Dihydroxylation of Butadiene Derivatives

| Substrate | Reagent/Catalyst | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Prochiral Olefin | OsO₄, Chiral Ligand (e.g., (DHQD)₂PHAL) | Enantioselective | 1,2-Diol | organic-chemistry.org |

| (E,E)-1,4-Diphenyl-1,3-butadiene | AD-mix-β / NMO oxidant system | Mono-dihydroxylation, 16:1 anti-diastereoselectivity | Diol | york.ac.uk |

Transformations Involving Allyl- and Butenyl-Phenyl Derivatives

This compound can be synthesized from various phenyl-substituted allyl and butenyl precursors. A common strategy involves the functionalization of an allylic alcohol. For example, (E)-4-phenylbut-3-en-2-ol serves as a key intermediate. orgsyn.org This allylic alcohol can be synthesized via the reduction of (E)-4-phenylbut-3-en-2-one using sodium borohydride (NaBH₄). orgsyn.org Subsequent stereoselective dihydroxylation of the remaining double bond in (E)-4-phenylbut-3-en-2-ol would yield a triol, from which the target diol could potentially be derived through further steps, although this specific multi-step conversion is not detailed in the provided sources.

Another approach starts from cinnamaldehyde (B126680). The reaction of cinnamaldehyde with a methyl Grignard reagent or similar nucleophile can produce a butenyl-phenyl alcohol, which can then be further functionalized. The synthesis of 1-aryl-1,3-butadiene derivatives from substrates like 4-phenyl-benzaldehyde has been reported, providing a precursor for dihydroxylation reactions. rsc.org

Reductive Pathways of Phenylbut(en)ones to Diols

The reduction of carbonyl compounds is a fundamental method for producing alcohols. To synthesize this compound, a suitable diketone or α-hydroxy ketone precursor is required.

One potential precursor is 1-phenylbut-3-ene-1,2-dione. The synthesis of this α-diketone has been accomplished from 4-chlorobutyryl chloride in a five-step sequence. researchgate.net This sequence involves Friedel-Crafts acylation of benzene, followed by bromination, substitution with lithium hydroxide (B78521) to form an α-hydroxyketone, oxidation of the hydroxyketone with potassium dichromate, and a final dehydrochlorination step. researchgate.net The subsequent stereoselective reduction of the two ketone functionalities in 1-phenylbut-3-ene-1,2-dione would directly yield this compound.

Alternatively, α,β-unsaturated ketones like (E)-4-phenylbut-3-en-2-one (benzylideneacetone) are common starting materials. google.commdpi.com The asymmetric bioreduction of this ketone using whole-cell biocatalysts, such as Weissella cibaria N9, has been shown to produce the chiral allylic alcohol (S,E)-4-phenylbut-3-en-2-ol with excellent conversion and enantiomeric excess. researchgate.net While this produces a mono-alcohol, it demonstrates a powerful method for establishing one of the chiral centers required in the target diol. Further enzymatic or chemical oxidation at the allylic C1 position followed by reduction of the ketone could provide a pathway to the diol.

The reduction of α-keto propargylic esters, such as ethyl-2-oxo-4-phenylbut-3-enoate, using sodium borohydride (NaBH₄) in the presence of cerium(III) chloride heptahydrate (CeCl₃·7H₂O), has been used to synthesize racemic this compound. researchgate.net This demonstrates a direct conversion from a keto-ester precursor to the desired diol.

Functional Group Interconversions of the Diol Moiety

The two hydroxyl groups of this compound are amenable to various functional group interconversions, including oxidation and protection/deprotection sequences.

Selective Oxidation Reactions

The selective oxidation of the diol moiety in this compound can lead to the formation of valuable synthetic intermediates. Biocatalytic methods have been shown to be particularly effective for achieving high regio- and enantioselectivity. For instance, the use of whole cells of Candida parapsilosis ATCC 7330 can selectively oxidize the secondary alcohol of racemic diols, leading to the formation of keto alcohols. rsc.orgresearchgate.net In the case of racemic secondary alcohols, the 'R' enantiomer is preferentially oxidized, leaving the 'S' diol with high enantiomeric excess. researchgate.net This enzymatic approach has been successfully applied to the deracemization of similar allylic alcohols, yielding enantiomerically pure products. researchgate.net

Chemical oxidation methods have also been explored. For example, the oxidation of vinyl 1,2-diols to vinyl 1,2-diketones can be achieved using oxoammonium salts generated in situ from organic nitroxyl (B88944) radicals. lookchem.com This method provides a short and general route to these diketones, avoiding the need for protecting groups. lookchem.com

Protection and Deprotection Strategies

The hydroxyl groups of this compound often require protection to prevent unwanted side reactions during multi-step syntheses. Common protecting groups for 1,2-diols include acetonides, which can be formed by reacting the diol with acetone (B3395972) in the presence of an acid catalyst. arkat-usa.org For example, zirconium(IV) chloride has been shown to be an efficient catalyst for the protection of diols as acetonides. researchgate.net

Deprotection of these protecting groups is a crucial step to reveal the diol functionality at the desired stage of a synthesis. The acetonide group can be removed under acidic conditions, for instance, using 2M HCl in a mixture of water and tetrahydrofuran (B95107) (THF). arkat-usa.org The choice of protecting group and the deprotection conditions are critical to ensure the stability of other functional groups within the molecule. For silyl (B83357) ethers, various fluoride-based reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are commonly used for deprotection. harvard.edu The chemoselective deprotection of different silyl ethers is also possible, allowing for the selective removal of one silyl group in the presence of another. researchgate.net

Further Derivatization Studies of this compound

The diol and alkene functionalities of this compound serve as handles for further derivatization, leading to a diverse range of molecular architectures.

Esterification and Acylation Reactions

The hydroxyl groups of this compound can be readily esterified or acylated to form the corresponding esters. Lipase-catalyzed transesterification has been shown to be a highly enantioselective method for the kinetic resolution of similar racemic allylic alcohols. researchgate.net For instance, lipase from Pseudomonas cepacia (PCL) has been used with vinyl esters as acyl donors to achieve high enantiomeric excess of the resulting ester and the remaining alcohol. researchgate.net

Chemical methods for acylation are also widely used. The use of an acyl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) is a common procedure for acylation. thieme-connect.de Selective acylation of the primary hydroxyl group in a 1,2-diol can be achieved using stannylene acetals as intermediates. harvard.edu

Formation of Cyclic Derivatives (e.g., dioxolanes, epoxides)

The 1,2-diol moiety of this compound is a precursor for the formation of various cyclic derivatives.

Dioxolanes: As mentioned in the protection strategies, the reaction of the diol with an aldehyde or ketone in the presence of an acid catalyst yields a 1,3-dioxolane. For example, reaction with 2,2-dimethoxypropane (B42991) or acetone can form the corresponding acetonide. lookchem.comarkat-usa.org These cyclic acetals are not only useful as protecting groups but can also be key intermediates in their own right. rsc.org

Epoxides: The allylic alcohol functionality can direct the epoxidation of the double bond. However, the direct epoxidation of this compound itself is less commonly reported than the epoxidation of related allylic alcohols. The synthesis of epoxides can also be a route to the diol, for instance, through the ring-opening of a vinyl epoxide. thieme-connect.de

The table below summarizes some of the cyclic derivatives that can be formed from this compound and related compounds.

| Derivative | Reagents and Conditions | Reference |

| 2,2-dimethyl-4-styryl-1,3-dioxolane | Acetone, acid catalyst | arkat-usa.org |

| 4,5-trans-2,2-dimethyl-4-phenyl-5-ethenyl-1,3-dioxolane | From 1-phenylbut-3-ene-1,2-diol | lookchem.com |

| Epoxide | Peroxy acids (e.g., m-CPBA) | londonmet.ac.uk |

Glycosylation Studies

While direct glycosylation studies specifically on this compound are not extensively documented in the provided search results, the diol functionality makes it a potential acceptor for glycosylation reactions. Glycosylation typically involves the reaction of an alcohol with a glycosyl donor, such as a glycosyl halide or trichloroacetimidate, often in the presence of a promoter. beilstein-journals.org The presence of two hydroxyl groups in this compound would likely lead to a mixture of mono- and di-glycosylated products, and regioselectivity would be a key challenge to address. The development of stereoselective glycosylation methods is an active area of research. beilstein-journals.org

Double Bond Reactivity and Transformations

The carbon-carbon double bond in this compound is susceptible to various addition reactions, including hydrogenation, epoxidation, and dihydroxylation. The presence of the adjacent hydroxyl groups can influence the stereochemical outcome of these transformations, a principle widely exploited in organic synthesis.

The hydrogenation of the double bond in this compound yields 4-phenylbutane-1,2-diol, converting the unsaturated allylic diol into a saturated diol. This transformation is a subset of the broader class of allylic alcohol hydrogenations, which are of significant interest in asymmetric catalysis for the synthesis of chiral alcohols. diva-portal.org While specific studies focusing exclusively on the hydrogenation of this compound are not extensively detailed in the surveyed literature, the general principles and catalysts used for allylic alcohol hydrogenation are well-established.

Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, are commonly employed for this purpose. acs.orgshu.edu Asymmetric hydrogenation, which aims to produce a single enantiomer of the product, utilizes chiral ligands that coordinate to the metal center, thereby creating a chiral environment that directs the approach of the hydrogen molecule. shu.edu For allylic alcohols, iridium complexes with N,P-ligands have demonstrated high efficiency and enantioselectivity. diva-portal.orgacs.org Another powerful method involves ruthenium-catalyzed hydrogenative dynamic kinetic resolution, which can convert racemic allylic alcohols into products with two adjacent stereocenters with high diastereoselectivity and enantioselectivity. nih.gov This process often involves an initial base-promoted isomerization followed by the Ru-catalyzed hydrogenation. nih.gov

| Catalyst Type | Ligand Class | Typical Conditions | Product | Selectivity | Reference |

| Iridium | Chiral N,P-Ligands | H₂ gas, various solvents (e.g., CH₂Cl₂) | Saturated Alcohol | High ee (>99%) | diva-portal.org |

| Ruthenium | Diamine Diphosphine | H₂, tBuOK, various solvents | Saturated Alcohol | High dr (>99:1), High ee (>99%) | nih.gov |

This table presents generalized data for the asymmetric hydrogenation of allylic alcohols, which is applicable to this compound.

The epoxidation of the double bond in this compound would produce (2,3-epoxy-4-phenylbutane)-1,2-diol, a molecule containing both an epoxide and a diol functionality. The epoxidation of allylic alcohols is a synthetically valuable transformation, as the resulting epoxy alcohols are versatile intermediates.

The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. thieme-connect.de This reaction typically employs a catalytic system composed of titanium(IV) isopropoxide, a chiral diethyl tartrate (DET) ester, and tert-butyl hydroperoxide (TBHP) as the stoichiometric oxidant. thieme-connect.de The chirality of the DET ligand dictates which face of the double bond is epoxidized, allowing for predictable and high levels of enantioselectivity (often >90% ee). thieme-connect.de The hydroxyl group of the allylic alcohol is crucial as it coordinates to the titanium catalyst, directing the oxidant to the adjacent double bond. For less reactive allylic alcohols, stoichiometric amounts of the titanium/tartrate catalyst may be necessary. thieme-connect.de

| Reaction | Catalyst System | Chiral Ligand | Oxidant | Key Feature | Reference |

| Asymmetric Epoxidation | Ti(O-i-Pr)₄ | Diethyl Tartrate (DET) | t-BuOOH | High enantioselectivity directed by the alcohol group. | thieme-connect.de |

This table summarizes the general conditions for the Sharpless asymmetric epoxidation of allylic alcohols, a reaction applicable to this compound.

When this compound is synthesized via dihydroxylation of a corresponding diene, it can serve as a substrate for further chemical transformations. One such reaction is selective oxidation. Research has shown that the whole cells of the yeast Candida parapsilosis (ATCC 7330) can perform regio- and enantioselective oxidation on various 1,2-diols. rsc.org

In a study comparing the oxidation of different diols, this compound was found to be a particularly reactive substrate. The introduction of the carbon-carbon double bond in the molecule significantly accelerated the reaction, with the oxidation completing in just 7 hours. rsc.org This is a noteworthy finding, as it highlights the electronic influence of the double bond on the reactivity of the adjacent diol functionality in a biocatalytic system. The oxidation likely targets one of the hydroxyl groups to form the corresponding α-hydroxy ketone.

| Substrate | Biocatalyst | Reaction Type | Reaction Time | Observation | Reference |

| This compound | Candida parapsilosis ATCC 7330 | Regio- and enantioselective oxidation | 7 hours | Introduction of the double bond significantly reduced reaction time. | rsc.org |

This table details the specific findings of the biocatalytic oxidation of this compound.

Stereochemical Investigations of E 4 Phenylbut 3 Ene 1,2 Diol

Determination of Absolute and Relative Stereochemistry

The determination of the absolute and relative stereochemistry of (E)-4-phenylbut-3-ene-1,2-diol has been effectively achieved through biocatalytic methods, which offer high enantioselectivity. One of the most successful approaches involves the use of the yeast Candida parapsilosis ATCC 7330. This biocatalyst facilitates the deracemization of racemic this compound, a process that involves the selective transformation of one enantiomer, allowing the other to be isolated in high enantiomeric purity.

Research has demonstrated that whole-cell mediated deracemization can produce enantiomerically pure this compound with an enantiomeric excess (ee) of over 99% and an isolated yield of up to 86%. researchgate.netresearchgate.netresearchgate.net This method relies on a cycle of oxidation and reduction reactions catalyzed by enzymes within the yeast cells.

Furthermore, the regio- and enantioselective oxidation of the diol, also using C. parapsilosis ATCC 7330, provides another route to separate the enantiomers. In this kinetic resolution, the secondary alcohol group of the (R)-enantiomer is preferentially oxidized to the corresponding keto alcohol, leaving the unreacted (S)-enantiomer with high optical purity. rsc.org The introduction of the double bond in the molecule significantly reduces the reaction time to 7 hours. rsc.org

The separation and analysis of the enantiomers are typically performed using chiral High-Performance Liquid Chromatography (HPLC).

Table 1: Chiral HPLC Separation Data for this compound Enantiomers rsc.org

| Enantiomer | Retention Time (minutes) | Column Type | Mobile Phase | Flow Rate (ml/min) |

| (S)-major | 13.67 | OD-H | Hexanes/2-propanol = 90:10 | 1.0 |

| (R)-minor | 15.55 | OD-H | Hexanes/2-propanol = 90:10 | 1.0 |

Factors Influencing (E)/(Z) Isomer Selectivity in Synthesis

The synthesis of 4-phenylbut-3-ene-1,2-diol requires control over the geometry of the carbon-carbon double bond to selectively obtain the (E)-isomer over the (Z)-isomer. Both chemical and biocatalytic methods have shown distinct selectivities.

In biocatalysis, enzymes from Candida parapsilosis ATCC 7330 exhibit a strong preference for the (E)-isomer as a substrate. researchgate.net For instance, the biocatalytic reduction of (E)-4-phenylbut-3-en-2-one proceeds with high conversion, while the corresponding (Z)-isomer remains largely unreacted. researchgate.net In silico modeling studies suggest that the active site of the relevant enzyme, a cinnamyl alcohol dehydrogenase, favorably accommodates the (E)-isomer for hydride transfer from the NADPH cofactor. researchgate.net

In chemical synthesis, olefination reactions like the Wittig reaction and its variants are commonly employed to form the double bond. The stereochemical outcome is highly dependent on the nature of the phosphonium (B103445) ylide used.

Table 2: Factors Influencing (E)/(Z) Selectivity in Olefination Reactions

| Factor | Influence on Selectivity | Rationale |

| Ylide Stabilization | Stabilized ylides (e.g., with adjacent ester or ketone groups) predominantly yield (E)-alkenes. wikipedia.orgorganic-chemistry.org | The increased stability of the ylide allows for equilibration of the betaine (B1666868) intermediate to the more thermodynamically stable threo form, which leads to the (E)-alkene. wikipedia.org |

| Ylide Reactivity | Non-stabilized ylides (e.g., with alkyl substituents) generally favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org | The reaction is kinetically controlled, proceeding through a less stable erythro betaine intermediate which rapidly collapses to the (Z)-alkene. wikipedia.org |

| Reaction Conditions | The presence of lithium salts can decrease (Z)-selectivity with non-stabilized ylides. Salt-free conditions often enhance (Z)-selectivity. wikipedia.orgmasterorganicchemistry.com | Lithium ions can stabilize the betaine intermediate, allowing for equilibration and altering the stereochemical course of the reaction. wikipedia.orgmasterorganicchemistry.com |

| Solvent | Dipolar aprotic solvents (e.g., DMF, DMSO) are often used for Wittig reactions, particularly those aiming for (Z)-selectivity with non-stabilized ylides. evitachem.com | The solvent can influence the solubility and stability of the intermediates, thereby affecting the reaction pathway and stereoselectivity. |

For the synthesis of (E)-4-phenylbut-3-ene derivatives, employing a stabilized ylide in a Wittig-type reaction is a standard strategy to ensure high (E)-selectivity.

Application of this compound as a Chiral Building Block

The availability of this compound in enantiomerically pure form makes it a valuable chiral building block in organic synthesis. researchgate.netresearchgate.net Chiral allylic alcohols and their diol derivatives are versatile synthons because they contain multiple reactive sites—the hydroxyl groups and the double bond—that can be manipulated stereoselectively to construct complex molecular architectures with multiple contiguous chiral centers. uniovi.es

While the synthesis of this compound itself benefits from asymmetric catalysis, its direct application as a chiral ligand in other catalytic processes is an area of potential development. Chiral diols are a cornerstone of asymmetric catalysis, often serving as precursors to ligands such as phosphites, phosphonites, and diphosphines. researchgate.netacs.org These ligands can then be complexed with transition metals (e.g., rhodium, copper, iridium) to catalyze a wide range of enantioselective reactions, including hydrogenations, 1,4-additions, and hydroformylations. acs.orgdiva-portal.org Given its C2-symmetric nature and defined stereochemistry, this compound represents a promising scaffold for the development of new chiral ligands.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed. The related compound, (2R)-2-phenylbut-3-ene-1,2-diol, is known to function as a chiral auxiliary. vulcanchem.com By analogy, the enantiomers of this compound are excellent candidates for this role. They can be used to introduce stereocenters in reactions such as aldol (B89426) additions, alkylations, and Diels-Alder reactions, after which the diol moiety can be cleaved, for instance, by oxidative cleavage with periodic acid (HIO₄) to yield a new chiral molecule. vulcanchem.com

Mechanistic Elucidation in the Chemistry of E 4 Phenylbut 3 Ene 1,2 Diol

Detailed Reaction Mechanism Studies for its Formation

The formation of (E)-4-phenylbut-3-ene-1,2-diol can be achieved through various synthetic routes, with the reduction of precursor molecules being a common strategy. One prominent method involves the reduction of (E)-4-phenylbut-3-en-2-one. The mechanism of this reduction is highly dependent on the reducing agent and reaction conditions employed.

For instance, the use of sodium borohydride (B1222165) (NaBH₄), often in the presence of a cerium(III) chloride heptahydrate (CeCl₃·7H₂O) catalyst (Luche reduction), facilitates the selective 1,2-reduction of the α,β-unsaturated ketone. researchgate.net The cerium salt coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and directing the hydride attack from NaBH₄ to this position, thus minimizing the competing 1,4-conjugate addition. This process leads to the formation of the corresponding allylic alcohol, (E)-4-phenylbut-3-en-2-ol, which can be further functionalized to the diol. researchgate.net

Another pathway to this compound involves the reduction of ethyl-2-oxo-4-phenylbut-3-enoate. Treatment with NaBH₄ and CeCl₃·7H₂O in ethanol (B145695) leads to the formation of the diol. researchgate.net The reaction proceeds via the reduction of the ketone to a secondary alcohol, followed by the reduction of the ester to a primary alcohol.

Biocatalytic approaches also offer a route to this diol. For example, the deracemization of racemic diols using whole cells of microorganisms like Candida parapsilosis can yield enantiomerically pure this compound. researchgate.netresearchgate.net This process involves selective oxidation of one enantiomer, leaving the other in high enantiomeric excess.

Mechanistic Insights into Stereoselective Transformations

The stereochemistry of this compound and its precursors is a critical aspect of its chemistry, influencing the pathways and outcomes of its reactions.

Hydride Transfer Pathways in Biocatalysis

Biocatalytic reductions of precursors to this compound, such as (E)-4-phenylbut-3-en-2-one, are of significant interest due to their high stereoselectivity. researchgate.net These transformations are often mediated by alcohol dehydrogenases (ADHs) which utilize cofactors like NAD(P)H for hydride transfer. nih.gov

The stereochemical outcome (Prelog or anti-Prelog) is determined by the specific enzyme used. For instance, ADHs from organisms like Lactobacillus kefir are known to exhibit (R)-specificity, transferring a hydride to the re-face of the carbonyl, while others may show the opposite selectivity. nih.gov In silico docking studies have provided mechanistic insights, suggesting that the preferred E-isomers of substrates are positioned favorably within the enzyme's active site. researchgate.netresearchgate.net The catalytic triad (B1167595) (e.g., Ser-Tyr-Lys) and the distance for hydride transfer from NADPH to the carbonyl carbon are crucial for the reaction's efficiency and stereoselectivity. researchgate.net The optimal distance for this hydride transfer is reported to be around 4 Å. researchgate.net

Lewis Acid-Catalyzed Processes

Lewis acids play a pivotal role in activating substrates and controlling stereoselectivity in reactions involving precursors to this compound. For example, in the N-heterocyclic carbene (NHC)-catalyzed annulation of enals with (E)-methyl 2-oxo-4-phenylbut-3-enoate, a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) is essential. nih.gov The Lewis acid coordinates to the α-ketoester, activating it towards nucleophilic attack by the homoenolate equivalent generated by the NHC catalyst. nih.gov This cooperative catalysis allows for the formation of highly substituted cyclopentanols with excellent diastereoselectivity. nih.gov The absence of the Lewis acid results in no reaction, highlighting its critical role in the catalytic cycle. nih.gov

Investigation of Isomerization Pathways

Isomerization is a key consideration in the chemistry of this compound and its related compounds. The double bond in the butene chain allows for the existence of both (E) and (Z) isomers.

Studies on related systems, such as the isomerization of propargylic alcohols catalyzed by rhodium complexes, have revealed that such transformations can proceed through intramolecular 1,3- and 1,2-hydrogen migration pathways. researchgate.net While specific studies on the isomerization of this compound are not extensively detailed in the provided search results, the general principles of acid- or metal-catalyzed isomerization of allylic alcohols are applicable. These processes often involve the formation of a carbocation intermediate, which can then be quenched to form either isomer.

For instance, the isomerization of allylic alcohols can be catalyzed by rhenium-oxo catalysts like Re₂O₇. pitt.edu The proposed mechanism involves the formation of a rhenium ester, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement. pitt.edu Such pathways could potentially lead to the interconversion of (E) and (Z) isomers of 4-phenylbut-3-ene-1,2-diol.

Kinetics of Reactions Involving this compound

The kinetics of reactions involving this compound and its precursors are influenced by various factors, including substrate concentration, catalyst loading, temperature, and pH.

In biocatalytic reductions, the reaction often follows Michaelis-Menten kinetics. researchgate.net Parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (Km), which reflects the substrate concentration at half Vmax, can be determined experimentally. These parameters are crucial for optimizing reaction conditions for large-scale synthesis. researchgate.net

In Lewis acid-catalyzed reactions, kinetic studies can help elucidate the reaction mechanism. For example, in the allylboration of aldehydes, kinetic studies have been used to propose a hypothesis involving electrophilic boronate activation as the key factor for rate enhancement. ualberta.ca Similarly, for reactions involving this compound, kinetic analysis can provide insights into the roles of different components in the reaction mixture and help in optimizing the catalytic system.

The table below summarizes some of the key compounds mentioned in this article.

Computational and Theoretical Chemistry Studies

Molecular Structure and Conformation Analysis

Computational studies on (E)-4-phenylbut-3-ene-1,2-diol and related compounds focus on determining the most stable three-dimensional structures and the energy landscape of different conformations. The conformational flexibility of the molecule is primarily associated with the rotation around the C1-C2, C2-C3, and C-O single bonds, as well as the orientation of the phenyl group.

Theoretical calculations, often employing Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF), are used to explore the potential energy surface of the molecule. For instance, studies on structurally similar molecules like cinnamaldehyde (B126680) and cinnamic acid have used DFT (B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p)) to analyze the stability of s-cis and s-trans conformers, which relate to the orientation around the C-C bond adjacent to the phenyl-vinyl group. scielo.org.mxresearchgate.net For this compound, similar analysis would focus on the relative orientations of the two hydroxyl groups and the phenylbutenyl backbone.

The most stable conformers are typically stabilized by intramolecular hydrogen bonds between the two adjacent hydroxyl groups, a common feature in vicinal diols. rsc.org Quantum topological molecular similarity studies on related phenylbutenone derivatives have shown that planar configurations with Cs symmetry are often the most stable. researchgate.net The equilibrium geometries are determined by finding the stationary points on the potential energy surface.

Table 1: Representative Computational Methods for Conformational Analysis

| Computational Method | Basis Set | Properties Calculated | Reference Analogy |

| Density Functional Theory (DFT) | 6-311++G(d,p) | Equilibrium geometries, relative energies, rotational barriers | scielo.org.mxresearchgate.net |

| Hartree-Fock (HF) | 6-31G(d) | Equilibrium geometries, conformational stability | researchgate.net |

| Møller-Plesset perturbation theory (MP2) | N/A | Refined energies for stable conformers | acs.org |

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is instrumental in elucidating the mechanisms of reactions that produce this compound, such as the Sharpless asymmetric dihydroxylation (AD) of (E)-cinnamyl alcohol. wikipedia.org Theoretical studies can map out the entire reaction pathway, identify intermediate structures, and characterize the transition states that control the reaction rate and stereoselectivity.

A significant area of study is the prediction of the stereochemical outcome of the Sharpless AD reaction. Computational protocols based on genetic algorithms and molecular mechanics have been developed to model the interaction between the alkene substrate and the chiral osmium-ligand complex. nih.gov These models evaluate different possible binding modes, often related to those proposed by Sharpless and Corey, to determine which one is energetically favored. nih.gov

By characterizing the transition states for the cycloaddition of the osmium tetroxide to the double bond, these studies can explain the origin of the observed enantioselectivity. nih.gov The calculations can reliably predict the reversal of selectivity between similar substrates and provide semi-quantitative estimates of enantiomeric excess. nih.gov Furthermore, computational analysis has been applied to understand the role of additives like methanesulfonamide, which accelerates the hydrolysis of the intermediate osmate ester. researchgate.netresearchgate.net These studies model the energetics of the hydrolysis step to clarify whether the additive acts as a cosolvent or a general acid catalyst. researchgate.net

Table 2: Key Features of a Computational Protocol for Sharpless Asymmetric Dihydroxylation

| Feature | Description | Purpose | Reference |

| Genetic Algorithm | An optimization technique used to explore the conformational space of the substrate-catalyst complex. | To efficiently locate low-energy binding conformations. | nih.gov |

| Molecular Mechanics | A force-field-based method for calculating the potential energy of the system. | To rapidly evaluate the energies of numerous conformations and predict stereochemical outcomes. | nih.gov |

| Binding Mode Analysis | Comparison of different orientations of the substrate within the catalyst's binding pocket. | To identify the favored geometry that leads to the major enantiomer. | nih.gov |

| Transition State Characterization | Calculation of the structure and energy of the highest point on the reaction coordinate. | To understand the kinetic factors controlling the reaction and the origin of enantioselectivity. | nih.gov |

Prediction of Spectroscopic Properties (e.g., NMR, IR, MS)

Computational chemistry allows for the a priori prediction of various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical calculations, particularly using DFT methods, can predict the vibrational frequencies and intensities of a molecule. For vicinal diols, these predictions are especially useful for identifying the characteristic stretching frequencies of the hydroxyl (O-H) groups, which are sensitive to intramolecular hydrogen bonding. rsc.org By comparing theoretically predicted spectra of different stable conformers with experimental data (such as from Raman jet spectroscopy), it is possible to determine which conformations are present in the gas phase. rsc.org

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, theoretical methods can help understand the fragmentation patterns observed in MS experiments. For vicinal diols, computational chemistry has been used to calculate the stability of product ions formed during chemical ionization mass spectrometry. acs.org This can explain why certain diastereomers produce different product distributions, aiding in the mass spectrometric determination of stereochemistry. acs.org Methods like electrospray ionization tandem mass spectrometry (ESI-MS/MS) combined with computational analysis of complex formation can also differentiate diol isomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (δ) and coupling constants (J) can be calculated using quantum mechanical methods. Software packages can perform spin simulations based on calculated parameters to generate a theoretical NMR spectrum. ni.ac.rs This is particularly useful for complex molecules or mixtures, where experimental spectra may be difficult to interpret directly. By refining the calculated parameters to match the experimental spectrum, a more accurate assignment of the molecular structure can be achieved. ni.ac.rs

Table 3: Computational Approaches for Spectroscopic Prediction

| Spectrum | Method | Information Obtained | Reference Analogy |

| IR | DFT (e.g., B3LYP) | Vibrational frequencies, IR intensities, assignment of O-H stretching modes | rsc.org |

| MS | DFT, Ab initio | Stability of fragment ions, relative product abundances, reaction energetics | acs.org |

| NMR | GIAO (Gauge-Independent Atomic Orbital), Spin Simulation | Chemical shifts (¹H, ¹³C), spin-spin coupling constants, full spectrum simulation | ni.ac.rsresearchgate.net |

Ligand Design and Interaction Studies (if applicable to catalysis)

Computational methods are pivotal in the rational design of ligands for asymmetric catalysis and in studying the non-covalent interactions that govern catalyst performance. The synthesis of enantiomerically pure this compound via Sharpless asymmetric dihydroxylation is a prime example where such studies are applicable.

The computational models used to predict the stereochemical outcome of the Sharpless AD reaction inherently study the interaction between the alkene substrate and the chiral ligand-osmium complex. nih.gov By analyzing the low-energy binding conformations, researchers can understand how the ligand's structure creates a chiral environment that directs the attack of the osmium reagent to one face of the double bond. These interaction studies provide a molecular-level rationale for the success of the Sharpless mnemonic device and can guide the development of new, more effective ligands. nih.gov

More broadly, molecular docking and other simulation techniques are used to study how molecules with similar structural motifs, like the phenylbutenyl group, interact with biological targets such as enzymes. For example, computational studies have investigated how cinnamyl alcohol and related compounds bind to the active site of the HDAC8 enzyme, identifying key hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net Such ligand-receptor interaction studies are fundamental in the field of drug design and can be applied to understand the biological potential of this compound if it were to be investigated as a ligand for a biological target. The principles of anion-binding catalysis have also been explored computationally, where hydrogen-bond donor catalysts are designed to stabilize transition states through precisely controlled non-covalent interactions. harvard.edu

Advanced Analytical Characterization in E 4 Phenylbut 3 Ene 1,2 Diol Research

Chromatographic and Chiral Analysis Techniques

Chromatographic methods are essential for the separation, purification, and analysis of (E)-4-phenylbut-3-ene-1,2-diol, particularly for monitoring its synthesis and assessing its purity.

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction. rsc.org In the synthesis of this compound, TLC would be used to track the consumption of the starting materials (e.g., an aldehyde or ketone) and the formation of the product. thieme-connect.de Due to the presence of the two polar hydroxyl groups, this compound is significantly more polar than its likely precursors. This difference in polarity causes it to have a lower retention factor (Rf) value on a silica (B1680970) gel TLC plate compared to the less polar starting materials. mdpi.com By spotting the reaction mixture alongside standards of the starting material and product, the progress of the reaction can be qualitatively assessed. Visualization is typically achieved using a UV lamp (due to the phenyl group) or by staining with an oxidizing agent like potassium permanganate, which reacts with the diol and alkene functional groups. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for separating and identifying volatile and thermally stable compounds. While direct GC-MS analysis of this compound might be challenging due to its polarity and higher boiling point, it is an excellent tool for analyzing related, more volatile compounds like (E)-4-phenylbut-3-en-2-ol or 4-phenylbut-3-en-2-one. researchgate.netnih.govnih.gov For the diol itself, derivatization to a more volatile species (e.g., by converting the hydroxyl groups to trimethylsilyl (B98337) ethers) may be necessary to achieve good chromatographic performance and prevent thermal decomposition in the GC injector. The coupled mass spectrometer would then provide a mass spectrum for the derivatized compound, aiding in its identification. rsc.orgnih.gov

Chiral High Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High Performance Liquid Chromatography (HPLC) is an indispensable tool for separating and quantifying the enantiomers of a chiral compound, thereby allowing for the determination of its enantiomeric excess (ee). This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

In the analysis of this compound and its derivatives, various polysaccharide-based chiral columns, such as Chiralpak and Chiralcel, are frequently utilized. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in their separation.

The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) (IPA), is optimized to achieve baseline separation of the enantiomeric peaks. Detection is commonly performed using a UV detector, as the phenyl group in the molecule provides strong chromophoric activity.

The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Detailed research findings have demonstrated the successful application of chiral HPLC for determining the enantiomeric excess of related chiral alcohols and diols. For instance, in the kinetic resolution of racemic alcohols, chiral HPLC is the standard method to quantify the enantiopurity of both the unreacted substrate and the product. thieme-connect.deresearchgate.net The choice of the specific chiral column and mobile phase composition is critical and is often determined empirically for each specific analyte. semanticscholar.orgnih.govnih.gov

Table 1: Illustrative Chiral HPLC Conditions for Analysis of Phenyl-Substituted Chiral Alcohols

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Analyte Type | Reference |

| Chiralpak AS-H | Hexane:IPA (99.5:0.5) | 1.0 | 254 | Trifluoromethylated oxetanone | semanticscholar.orgnih.gov |

| Chiralpak IB | Hexane:IPA (99:1) | 1.0 | 254 | Trifluoromethylated oxetanone | semanticscholar.orgnih.gov |

| Chiralcel OD-H | Hexane:IPA (95:5) | 0.5 | 210 | Cyclopentanol derivative | nih.gov |

| Chiralcel OD-H | Hexane:IPA (85:15) | 1.0 | Not Specified | Dihydro-1H-pyrrole derivative | doi.org |

This table presents a summary of typical conditions and is not an exhaustive list. The optimal conditions for this compound may vary.

X-ray Crystallography for Diastereomeric and Absolute Structure Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of its relative and absolute stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal of sufficient quality is grown, the diffraction data can be collected and used to solve the crystal structure. The resulting electron density map reveals the precise spatial arrangement of all atoms in the molecule, confirming the trans configuration of the double bond and the relative orientation of the two hydroxyl groups (i.e., whether it is the syn or anti diastereomer).

To determine the absolute configuration (e.g., (1R,2R) vs. (1S,2S)), anomalous dispersion effects from a heavy atom within the structure or the use of specific crystallographic parameters like the Flack parameter are employed. In the absence of a heavy atom in the parent diol, derivatization with a reagent containing a heavy atom (e.g., bromine or a metal) can be performed. psu.edu

X-ray crystallographic analysis has been crucial in confirming the absolute configuration of derivatives of related compounds, such as (+)-(E)-4-phenylbut-3-en-2-ol, which was determined to have an (R) configuration. nih.govrsc.org This technique has also been used to elucidate the structure of complex metal clusters containing ligands derived from similar phenylbutenone structures. researchgate.netmdpi.com

Table 2: Representative Crystallographic Data for a Phenyl-containing Organic Compound

| Parameter | Value | Reference |

| Crystal system | Monoclinic | researchgate.net |

| Space group | P2₁/n | researchgate.net |

| a (Å) | 11.8946(17) | researchgate.net |

| b (Å) | 9.7710(6) | researchgate.net |

| c (Å) | 14.6459(14) | researchgate.net |

| β (°) | 94.988(9) | researchgate.net |

| Volume (ų) | 1659.7(3) | researchgate.net |

| Z | 4 | researchgate.net |

This data is for a related indan (B1671822) derivative and serves as an example of the parameters obtained from an X-ray crystallographic study.

Optical Rotation Measurements

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). A polarimeter is used to measure this rotation. fz-juelich.de

The specific rotation, [α], is a standardized value calculated from the observed rotation. For the enantiomers of this compound, one will rotate plane-polarized light in a clockwise direction (dextrorotatory, denoted as (+)), and the other will rotate it in a counter-clockwise direction (levorotatory, denoted as (-)) by an equal amount. A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero.

While optical rotation can confirm the presence of a chiral, non-racemic substance, it is generally not sufficient on its own to determine enantiomeric excess or absolute configuration without comparison to a known, enantiomerically pure standard. fz-juelich.de However, it serves as a quick and valuable quality control check. For instance, the sign of the optical rotation of an unknown sample can be compared to literature values for compounds with established absolute configurations to tentatively assign the configuration. psu.edu

Table 3: Specific Rotation Values for Related Chiral Compounds

| Compound | Specific Rotation [α]D (c, solvent) | Configuration | Reference |

| Trifluoromethylated oxetanone | +13.6 (c 0.3, CHCl₃) | Not Specified | semanticscholar.org |

| Trifluoromethylated oxetanone | +39.5 (c 1.6, CHCl₃) | Not Specified | semanticscholar.org |

| Trifluoromethylated oxetanone | -16.8 (c 0.5, CHCl₃) | Not Specified | nih.gov |

| Trifluoromethylated oxetanone | -33.2 (c 0.5, CHCl₃) | Not Specified | nih.gov |

This table provides examples of specific rotation values for structurally related chiral molecules. The value for this compound would need to be experimentally determined.

Applications of E 4 Phenylbut 3 Ene 1,2 Diol in Complex Molecule Synthesis

Role as Advanced Synthetic Intermediates

Advanced synthetic intermediates are complex molecules that serve as key building blocks in the construction of more intricate chemical structures. The potential for (E)-4-phenylbut-3-ene-1,2-diol to act as such an intermediate lies in the reactivity of its functional groups. The diol moiety can be selectively protected or activated to allow for further chemical manipulation. For instance, the formation of an acetal (B89532) or ketal could protect the diol while reactions are performed on the alkene or the phenyl ring. Subsequent deprotection would regenerate the diol for further transformations.

Theoretically, the diol could be converted into an epoxide, a highly reactive intermediate that can undergo nucleophilic attack to introduce a variety of substituents with stereocontrol. However, specific examples of these transformations with This compound are not extensively documented.

Integration into Multi-step Organic Syntheses

The utility of a synthetic intermediate is demonstrated by its successful integration into a multi-step synthesis. While many syntheses of complex molecules utilize phenyl-containing fragments and vicinal diols, the specific incorporation of the This compound skeleton is not a recurring theme in published synthetic routes.

For a molecule to be a truly valuable intermediate, its preparation must be efficient, and its subsequent reactions must proceed with high yield and selectivity. The absence of repeated use of This compound in the literature suggests that other, more readily available or more reactive intermediates may be preferred by synthetic chemists.

Derivations for Scaffold Construction

The carbon skeleton of This compound could, in principle, be modified to construct diverse molecular scaffolds. The double bond could participate in cycloaddition reactions, such as the Diels-Alder reaction, to form new ring systems. The phenyl group can be functionalized through electrophilic aromatic substitution to introduce additional reactive sites.

Furthermore, the diol itself is a precursor to cyclic sulfates or sulfites, which can act as electrophiles in substitution reactions. This would allow for the stereospecific introduction of new functional groups, leading to a variety of molecular architectures. Despite these possibilities, the scientific literature does not provide a significant body of work detailing the derivatization of This compound for the express purpose of creating diverse chemical scaffolds.

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches for (E)-4-phenylbut-3-ene-1,2-diol Synthesis

The principles of green chemistry are increasingly shaping the landscape of synthetic organic chemistry, and the synthesis of this compound is an area ripe for the application of these principles. Future research will likely focus on several key areas to enhance the sustainability of its production.

Biocatalysis: One of the most promising avenues is the use of enzymes to catalyze the key steps in the synthesis of this compound. For instance, dihydroxylation of a suitable precursor alkene could be achieved using dioxygenases. These enzymes offer the potential for high stereoselectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure), thus avoiding the use of stoichiometric heavy metal oxidants like osmium tetroxide, which are common in classical dihydroxylation reactions. Another biocatalytic approach could involve the use of engineered yeast or bacteria to produce the diol from simple starting materials like glucose, through the engineering of metabolic pathways.

Renewable Feedstocks: A significant goal in green chemistry is the replacement of petroleum-derived starting materials with renewable alternatives. Research is anticipated to explore the synthesis of this compound from bio-based precursors. For example, lignin, a complex polymer abundant in biomass, is rich in phenylpropanoid units that could potentially be converted into the target molecule through a combination of biotechnological and chemocatalytic methods.

Atom Economy: Synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, are central to green chemistry. Future synthetic strategies for this compound will likely prioritize reactions that maximize atom economy, such as direct catalytic dihydroxylations of a corresponding diene or alkyne, over multi-step sequences that generate significant waste.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. flinders.edu.au These benefits make it a highly attractive platform for the synthesis of this compound.

Enhanced Safety and Control: Many of the reactions that could be used to synthesize this compound, such as oxidations and hydrogenations, can be exothermic and may involve hazardous reagents. In a continuous flow reactor, the small reaction volumes at any given time significantly mitigate the risks associated with these processes. The precise control over reaction parameters like temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and selectivity while minimizing the formation of byproducts. flinders.edu.au

Multi-step Synthesis: The modular nature of flow chemistry setups allows for the integration of multiple reaction steps into a single, continuous process. flinders.edu.au For the synthesis of this compound, one could envision a flow system where a starting material is first subjected to a carbon-carbon bond-forming reaction, followed by an in-line purification, and then a stereoselective dihydroxylation, all without the need for isolation of intermediates. This approach can significantly reduce reaction times and waste generation. A versatile continuous flow procedure for the deoxydehydration of biobased erythritol to produce 3-butene-1,2-diol has been described, highlighting the potential for applying such methods to similar diols. rsc.org

Photochemistry in Flow: Photochemical reactions, which can be difficult to scale up in batch due to light penetration issues, are well-suited for continuous flow systems. A photochemical route to a precursor of this compound could be efficiently realized in a flow reactor, where the high surface-area-to-volume ratio ensures uniform irradiation of the reaction mixture. The development of a continuous-flow process for generating cyclobutenes using LED technology exemplifies the move towards more energy-efficient photochemical methods that could be adapted for syntheses in this area. almacgroup.com

Novel Catalytic Systems for this compound Transformations

The development of new catalysts is a cornerstone of modern organic synthesis. For this compound, novel catalytic systems could enable more efficient syntheses and unlock new transformations of this versatile building block.

Asymmetric Catalysis: The two stereocenters in this compound mean that it can exist as a pair of enantiomers. Asymmetric catalysis will be crucial for the selective synthesis of a single enantiomer, which is often a requirement for pharmaceutical applications. Future research will likely focus on the development of new chiral catalysts for the asymmetric dihydroxylation of (E)-4-phenyl-1,3-butadiene or the asymmetric reduction of a corresponding diketone precursor.